molecular formula C9H6O3 B12906470 2H-Furo[3,2-e][1,3]benzodioxole CAS No. 65496-53-9

2H-Furo[3,2-e][1,3]benzodioxole

Cat. No.: B12906470
CAS No.: 65496-53-9
M. Wt: 162.14 g/mol
InChI Key: GXUVFOYZZICKBR-UHFFFAOYSA-N
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Description

2H-Furo[3,2-e][1,3]benzodioxole is a fused heterocyclic compound comprising a benzodioxole core (a benzene ring fused with a 1,3-dioxole ring) and a furan ring system. Its structure features a unique bicyclic framework, which distinguishes it from simpler benzodioxole derivatives. The compound’s fused-ring system likely enhances its electronic properties and stability compared to non-fused analogs.

Synthetic methods for related 1,3-benzodioxole derivatives are described in patent literature, emphasizing their utility as phosphodiesterase-4 (PDE4) inhibitors, which are therapeutic targets for inflammatory diseases . This suggests that 2H-Furo[3,2-e][1,3]benzodioxole may share similar bioactivity, though its furan fusion could modulate potency or selectivity.

Properties

CAS No.

65496-53-9

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

furo[2,3-g][1,3]benzodioxole

InChI

InChI=1S/C9H6O3/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2

InChI Key

GXUVFOYZZICKBR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)OC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-e]benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of sesamol and 1,2,4,5-tetrachlorobenzene. The core unit can be prepared through lithiation and subsequent derivatization to adjust photophysical properties .

Industrial Production Methods: Industrial production methods for [1,3]Dioxolo[4,5-e]benzofuran are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various uses.

Types of Reactions:

    Oxidation: [1,3]Dioxolo[4,5-e]benzofuran can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives, altering its electronic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [1,3]Dioxolo[4,5-e]benzofuran is used as a building block for synthesizing complex molecules

Biology: The compound has shown promise in biological research, particularly in the development of fluorescent dyes. These dyes are characterized by long fluorescence lifetimes, high stability towards photobleaching, and large Stokes shifts, making them suitable for optical sensing and imaging applications .

Medicine: In medicinal chemistry, derivatives of [1,3]Dioxolo[4,5-e]benzofuran have been investigated for their anticancer properties. The compound’s ability to interact with biological targets and pathways makes it a potential candidate for drug development .

Industry: Industrial applications include the use of [1,3]Dioxolo[4,5-e]benzofuran derivatives in the production of advanced materials, such as polymers and coatings, due to their unique electronic and photophysical properties .

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4,5-e]benzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

1,3-Benzodioxole, 5-(1-propenyl)- (CAS 120-58-1)

This compound, referenced in environmental monitoring reports , is a monosubstituted benzodioxole with a propenyl group at the 5-position. Key differences include:

  • Structural Complexity : Unlike the fused furan-benzodioxole system, this derivative retains a simpler benzene-dioxole backbone with an aliphatic substituent.

PDE4-Inhibiting 1,3-Benzodioxole Derivatives

Patent literature highlights 1,3-benzodioxole derivatives as PDE4 inhibitors . Comparative analysis:

  • Bioactivity : The fused furan ring in 2H-Furo[3,2-e][1,3]benzodioxole may alter binding affinity to PDE4’s catalytic site. For example, planar fused-ring systems often improve target engagement but may reduce metabolic stability.
  • Synthetic Accessibility : Fused systems typically require multi-step syntheses (e.g., cyclization reactions), whereas simpler derivatives (e.g., 5-propenyl-benzodioxole) are synthesized via direct substitution .

Safrole (5-(2-Propenyl)-1,3-benzodioxole)

A naturally occurring benzodioxole derivative, safrole is a precursor in illicit drug synthesis but also exhibits insecticidal properties. Comparison highlights:

  • Functional Groups : Safrole’s propenyl group contrasts with the furan fusion in 2H-Furo[3,2-e][1,3]benzodioxole, leading to divergent reactivity (e.g., safrole’s susceptibility to electrophilic attack vs. furan’s aromatic stability).
  • Toxicity: Safrole is hepatotoxic and carcinogenic, whereas fused derivatives may exhibit reduced toxicity due to metabolic resistance from the rigid fused structure.

Data Table: Comparative Analysis of Key Compounds

Property 2H-Furo[3,2-e][1,3]benzodioxole 5-(1-Propenyl)-1,3-benzodioxole PDE4-Inhibiting Benzodioxoles
Molecular Weight ~218 g/mol (estimated) 176.2 g/mol 250–400 g/mol (typical range)
Solubility Low (hydrophobic fused rings) Moderate (aliphatic substituent) Variable (depends on substituents)
Bioactivity Potential PDE4 inhibition Not characterized IC₅₀: 10–100 nM (PDE4)
Synthetic Complexity High (fused-ring synthesis) Low (direct substitution) Moderate to high

Research Findings and Implications

  • Pharmacological Potential: The fused furan system in 2H-Furo[3,2-e][1,3]benzodioxole may enhance PDE4 binding affinity compared to non-fused analogs, though experimental validation is needed .
  • Environmental Persistence : Substituted benzodioxoles like 5-(1-propenyl)-1,3-benzodioxole are detectable in groundwater, suggesting that fused derivatives warrant similar scrutiny .
  • Structural-Activity Relationships (SAR) : Rigid fused-ring systems generally improve target selectivity but may compromise bioavailability due to poor solubility.

Biological Activity

2H-Furo[3,2-e][1,3]benzodioxole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

2H-Furo[3,2-e][1,3]benzodioxole is characterized by a unique fused ring system that contributes to its biological activity. The compound's structure allows for various interactions with biological targets, making it a valuable scaffold in drug development.

Antimicrobial Activity

Research indicates that 2H-Furo[3,2-e][1,3]benzodioxole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies show that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. A notable study reported that treatment with 2H-Furo[3,2-e][1,3]benzodioxole resulted in a significant reduction in cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.

The mechanism by which 2H-Furo[3,2-e][1,3]benzodioxole exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
  • Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways associated with cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of 2H-Furo[3,2-e][1,3]benzodioxole against clinical isolates of resistant bacteria. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for new antibiotic development .

Study 2: Anticancer Activity

A recent investigation published in Cancer Letters explored the anticancer properties of 2H-Furo[3,2-e][1,3]benzodioxole on human lung adenocarcinoma cells (A549). Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways .

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